molecular formula C19H17NO4 B12486862 Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Cat. No.: B12486862
M. Wt: 323.3 g/mol
InChI Key: ZFKDYUOZMLNIOH-UHFFFAOYSA-N
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Description

Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a compound belonging to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and drugs This compound is known for its unique structure, which includes a butyl group, a dioxo group, and a phenyl group attached to an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the reaction of an appropriate isoindole precursor with butyl and phenyl substituents. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions . The reaction is usually carried out in methanol with methanesulfonic acid as the catalyst, resulting in the formation of the desired isoindole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated isoindole compounds.

Scientific Research Applications

Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other isoindole derivatives, such as:

These compounds share similar structural features but differ in the substituents attached to the isoindole ring. The uniqueness of this compound lies in its specific combination of butyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

butyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

InChI

InChI=1S/C19H17NO4/c1-2-3-11-24-19(23)13-9-10-15-16(12-13)18(22)20(17(15)21)14-7-5-4-6-8-14/h4-10,12H,2-3,11H2,1H3

InChI Key

ZFKDYUOZMLNIOH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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